Product packaging for Ibuprofen arginine [WHO-DD](Cat. No.:CAS No. 57469-82-6)

Ibuprofen arginine [WHO-DD]

Cat. No.: B1242172
CAS No.: 57469-82-6
M. Wt: 380.5 g/mol
InChI Key: GCCOJNYCFNSJII-VWMHFEHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ibuprofen arginine is a salt formed by combining the non-steroidal anti-inflammatory drug (NSAID) ibuprofen with the basic amino acid L-arginine . This molecular modification is strategically designed to improve the physicochemical properties of ibuprofen, primarily its solubility, which in turn significantly enhances its rate of absorption . In research settings, this translates to a much faster onset of pharmacological action compared to conventional ibuprofen. Pharmacokinetic studies indicate that the plasma concentration peak (T~max~) for ibuprofen arginine is achieved within 15 to 30 minutes after administration, whereas standard ibuprofen can take 1.5 to 3 hours . This rapid absorption profile makes ibuprofen arginine a valuable compound in preclinical and clinical research models where a prompt analgesic or anti-inflammatory effect is critical. The core mechanism of action of ibuprofen arginine, like other NSAIDs, is the non-selective inhibition of cyclooxygenase (COX) enzymes, both COX-1 and COX-2 . By inhibiting these enzymes, it reduces the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation . The addition of arginine not only improves pharmacokinetics but may also contribute to a more favorable tolerability profile in research models, particularly regarding gastrointestinal effects . This compound is highly relevant for research applications across various fields, including investigating models of acute pain (such as dental post-surgical pain ), dysmenorrhea, migraine , and inflammatory conditions. Its rapid action is particularly useful for studying the early phases of nociception and for preventing the development of central sensitization in pain research . Ibuprofen arginine is For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32N4O4 B1242172 Ibuprofen arginine [WHO-DD] CAS No. 57469-82-6

Properties

CAS No.

57469-82-6

Molecular Formula

C19H32N4O4

Molecular Weight

380.5 g/mol

IUPAC Name

[(4S)-4-amino-4-carboxybutyl]-(diaminomethylidene)azanium;2-[4-(2-methylpropyl)phenyl]propanoate

InChI

InChI=1S/C13H18O2.C6H14N4O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4(5(11)12)2-1-3-10-6(8)9/h4-7,9-10H,8H2,1-3H3,(H,14,15);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1

InChI Key

GCCOJNYCFNSJII-VWMHFEHESA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].C(C[C@@H](C(=O)O)N)C[NH+]=C(N)N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].C(CC(C(=O)O)N)C[NH+]=C(N)N

Synonyms

2-(4-isobutylphenyl)propanoic acid - L-arginine (1:1)
ibuprofen arginate
ibuprofen arginine
R-ibuprofen-Arg
Spedifen

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization

Synthesis Pathways and Reaction Optimizations

The synthesis of ibuprofen (B1674241) arginine typically involves the direct reaction between ibuprofen and L-arginine. Various methodologies have been developed to optimize this process, focusing on reaction conditions, solvent systems, and product yield.

One common approach involves dissolving ibuprofen in an alcohol, such as 95% ethanol (B145695), and then adding solid L-arginine to the solution while stirring. google.com The reaction mixture is then heated to a temperature between 40 and 80 degrees Celsius for a period of 15 to 60 minutes. google.com Upon cooling to room temperature, the ibuprofen arginine salt crystallizes out of the solution and can be collected. google.com The molar ratio of ibuprofen to L-arginine is a critical parameter, with optimal ratios typically being around 1:1. epo.org

A variation of this synthesis involves dissolving L-arginine in water with heating and separately dissolving (S)-ibuprofen in 95% ethanol. The aqueous L-arginine solution is then slowly added to the ethanolic ibuprofen solution over approximately 30 minutes. The solvent is subsequently removed through evaporation, and the resulting product is recrystallized from 95% ethanol to yield dextral ibuprofen arginine. google.com

The choice of solvent and its concentration has a significant impact on the reaction and crystallization. Studies have shown that the concentration of ethanol in an ethanol-water system is crucial for both the salt formation and the subsequent precipitation of the product. google.com

Interactive Data Table: Synthesis Parameters for Ibuprofen Arginine
Parameter Method 1 Method 2 Method 3
Reactants Ibuprofen, L-arginine Ibuprofen, L-arginine (S)-Ibuprofen, L-arginine
Solvent(s) 95% Ethanol 60-80% Ethanol, then Anhydrous Ethanol 95% Ethanol, Water
Temperature 40-80 °C, then Room Temp. Room Temperature Heating for dissolution, then ambient
Key Process Heating and Cooling Crystallization Solvent-induced Precipitation Slow addition and Evaporation
Molar Ratio (Ibu:Arg) 1:0.8 to 1:1.2 1:0.8 to 1:1.2 1:1 (implied)
Reference google.com google.com google.com

Isolation and Purification Techniques

The isolation of ibuprofen arginine from the reaction mixture is primarily achieved through crystallization followed by filtration. The low solubility of the salt in specific solvent compositions, particularly in high-concentration ethanol solutions, facilitates its precipitation. google.comgoogle.com After crystallization, the solid product is collected by suction filtration and subsequently dried. google.com

For purification, recrystallization is a common technique employed to enhance the purity of the final product. google.com This involves dissolving the crude ibuprofen arginine in a suitable solvent, such as 95% ethanol, and then allowing it to re-crystallize under controlled conditions. google.com

Solid-phase extraction (SPE) has also been investigated as a method for the cleanup and analysis of ibuprofen in formulations containing ibuprofen arginine. ptfarm.pl Anion-exchange SPE cartridges have demonstrated high recovery rates for ibuprofen from such preparations. ptfarm.pl For more rigorous purification, particularly for analytical and research purposes, techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) can be utilized. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization

Identification and Purity Assessment

A variety of analytical techniques are employed to confirm the identity and assess the purity of ibuprofen arginine.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of ibuprofen arginine. researchgate.netnih.gov Reversed-phase HPLC methods are commonly used for the determination of ibuprofen content. researchgate.net A challenge in the simultaneous analysis of ibuprofen and arginine is their differing polarities. nih.govsigmaaldrich.com To overcome this, a tandem column approach has been developed, using a C18 column for the separation of ibuprofen and its impurities, followed by an aminopropyl column for the retention of arginine. nih.govsigmaaldrich.com This allows for the simultaneous determination of both components and related impurities in a single run. nih.govsigmaaldrich.com Purity levels are often expected to be greater than 98%. medkoo.comabmole.com

Ultraviolet (UV) Spectrophotometry is another method used for the quantification of ibuprofen in ibuprofen arginine formulations. The analysis is typically performed at a specific wavelength, such as 264 nm, after appropriate sample preparation, which may include solid-phase extraction. ptfarm.pl

Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful tools for the structural characterization of the synthesized salt. google.comnih.gov These techniques can confirm the formation of the salt by identifying the characteristic functional groups of both ibuprofen and arginine and showing the changes that occur upon salt formation. nih.gov

X-ray Diffractometry (XRD) is used to analyze the solid-state structure of the compound, providing information on its crystalline nature. nih.gov

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting point of the compound, which for dextral ibuprofen arginine has been reported to be in the range of 170-172 °C. google.com

Interactive Data Table: Analytical Techniques for Ibuprofen Arginine Characterization
Technique Application Key Findings/Parameters Reference(s)
HPLC Purity assessment, simultaneous quantification Tandem columns (C18 and aminopropyl) for separating ibuprofen and arginine. Purity >98%. nih.govsigmaaldrich.commedkoo.comabmole.com
UV-Vis Quantification of ibuprofen Measurement at ~264 nm. ptfarm.pl
IR & NMR Structural confirmation Identification of functional groups and salt formation. google.comnih.gov
XRD Solid-state analysis Confirms crystalline structure. nih.gov
DSC Thermal properties Melting point determination (e.g., 170-172 °C for dextral form). google.com

Stereochemical Analysis (e.g., Enantiomeric Purity)

Ibuprofen is a chiral molecule, with the S-(+)-enantiomer being the pharmacologically active form. scielo.br Therefore, the stereochemical analysis of ibuprofen arginine is crucial, especially when dealing with enantiomerically pure preparations like dextral ((S)-) ibuprofen arginine. google.com

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most widely used method for separating and quantifying the enantiomers of ibuprofen. nih.govconicet.gov.ar This technique utilizes a chiral stationary phase (CSP), such as a permethyl-β-cyclodextrin column, to achieve separation of the R-(-) and S-(+)-enantiomers. conicet.gov.ar This allows for the determination of the enantiomeric purity of the sample. nih.gov

Thin-Layer Chromatography (TLC) using L-arginine-impregnated plates has been reported as a method for the resolution of racemic ibuprofen, demonstrating the potential of amino acids in chiral separations. springernature.com

Polarimetry is a classical method used to measure the optical rotation of a chiral compound. For dextral ibuprofen arginine, a dextrorotatory specific rotation is expected, confirming the prevalence of the S-(+)-enantiomer. google.com

The analysis of enantiomeric composition is important because the R-(-) enantiomer can undergo in-vivo inversion to the active S-(+)-enantiomer, and the extent of this bioinversion can be influenced by the formulation. nih.gov

Biopharmaceutical Investigations of Ibuprofen Arginine

Dissolution Rate and Solubility Studies (In Vitro Models)

The salt formulation of ibuprofen (B1674241) with L-arginine, an amino acid, has been developed to improve the biopharmaceutical properties of ibuprofen, which is known for its poor water solubility. researchgate.netdovepress.com This enhanced solubility is a key factor in achieving a faster onset of therapeutic action. mdpi.com

Influence of pH and Medium Composition on Dissolution

The dissolution and solubility of ibuprofen arginine are significantly influenced by the pH and composition of the surrounding medium. Ibuprofen, as a weak acid with a pKa of approximately 4.4, exhibits pH-dependent solubility. nih.govrsc.org Its solubility is markedly lower in acidic environments, such as the stomach (pH 1.2), compared to more neutral or alkaline conditions like those found in the small intestine. nih.govrsc.org

Studies have shown that in a hydrochloric acid buffer at pH 1.2, the solubility of ibuprofen is poor. nih.gov In contrast, its solubility significantly increases in phosphate (B84403) buffer at pH 7.4. nih.gov This difference is attributed to the ionization of the ibuprofen molecule at a pH above its pKa. rsc.org

The presence of arginine further enhances this effect. Research has demonstrated that arginine significantly increases the solubility of ibuprofen across various pH levels, with a more pronounced effect observed in phosphate buffer (pH 7.4). nih.govnih.gov For instance, one study found that arginine increased ibuprofen solubility by 1371-fold compared to the free drug in water. The choice of buffer can also play a role; for example, phosphate buffer was found to be a suitable medium for the dissolution of ibuprofen in the presence of arginine. nih.gov

The following table summarizes the solubility of ibuprofen in different media, illustrating the impact of pH.

MediumpHIbuprofen Solubility
Hydrochloric Acid Buffer1.20.8 mg/mL
Phosphate Buffer7.410.45 mg/mL
Water-0.062 ± 0.024 mg/mL

Data sourced from a study investigating the effect of basic amino acids on ibuprofen solubility. nih.gov

Mechanisms of Solubility Enhancement by Arginine Conjugation

The primary mechanism by which arginine enhances the solubility of ibuprofen is through the formation of a salt. mdpi.com Ibuprofen is an acidic drug, while arginine is a basic amino acid with a high pKa value for its guanidinium (B1211019) group (13.8). This significant difference in pKa values facilitates the formation of an ibuprofen-arginine salt. rsc.org

This salt formation leads to several key effects that collectively enhance solubility:

Ionization: The formation of the salt results in the ionization of ibuprofen, making it more water-soluble. A linear relationship has been observed between the concentration of arginine and the solubility of ibuprofen, indicating complete ionization and salt formation.

pH Modification: The addition of the basic amino acid arginine increases the pH of the solution, which further contributes to the ionization and solubilization of the acidic ibuprofen.

Disruption of Crystal Lattice: The formation of the salt disrupts the crystalline structure of ibuprofen, reducing the energy required for dissolution. mdpi.com

Reduced Surface Tension: In some formulations, arginine, in combination with other components like cyclodextrin, has been shown to decrease surface tension, which can also contribute to increased solubility and dissolution rates. nih.gov

Membrane Permeability Studies (In Vitro Cell Models)

The enhanced solubility of ibuprofen arginine also translates to improved membrane permeability, a critical factor for drug absorption. In vitro models, such as Caco-2 cells, are commonly used to assess the intestinal permeability of drug compounds. nih.govfrontiersin.org

Passive Diffusion Mechanisms

Passive diffusion is a primary mechanism for the absorption of many drugs, including ibuprofen. jneurology.comscielo.br This process is driven by a concentration gradient, where the drug moves from an area of high concentration to an area of low concentration across the cell membrane. jneurology.com The lipophilicity of a drug is a key determinant of its ability to passively diffuse across the lipid bilayer of cell membranes. mdpi.com Ibuprofen, being a lipophilic molecule, can readily cross cell membranes via passive diffusion. rsc.org The formation of the ibuprofen arginine salt, by increasing the concentration of dissolved ibuprofen at the absorption site, enhances the concentration gradient, thereby driving a faster rate of passive diffusion.

Carrier-Mediated Transport (e.g., Peptide Transporter Interactions)

In addition to passive diffusion, carrier-mediated transport systems can play a role in the absorption of certain drugs. researchgate.net For compounds containing amino acids, such as ibuprofen arginine, interactions with peptide transporters are a possibility. The human peptide transporter 1 (hPEPT1) is a high-capacity transporter located in the small intestine that is responsible for the absorption of di- and tri-peptides. scielo.brresearchgate.netresearchgate.net

Studies have investigated the interaction of ibuprofen with hPEPT1. Research using Caco-2 cells and MDCK/hPEPT1 cells has shown that ibuprofen can act as a non-competitive inhibitor of hPEPT1. nih.govresearchgate.net This means that while ibuprofen itself may not be actively transported by hPEPT1, it can influence the transporter's function. nih.gov For example, ibuprofen has been shown to reduce the transport of known hPEPT1 substrates. nih.gov This interaction suggests a potential for drug-drug interactions if ibuprofen is co-administered with drugs that are substrates for hPEPT1. nih.gov The L-type amino acid transporter 1 (LAT1), another carrier, has also been studied in the context of drug delivery, with research indicating that ibuprofen conjugates show medium interactions with it. acs.org

Formulation Development for Enhanced Performance (Preclinical Context)

The development of ibuprofen arginine formulations has been driven by the goal of enhancing its therapeutic performance, primarily by achieving a more rapid onset of action. dovepress.commdpi.com Preclinical studies focus on optimizing these formulations to maximize the benefits of increased solubility and permeability.

Formulation strategies have included the creation of simple salts, as well as more complex systems. For instance, the use of co-amorphous salts, where both the drug and the counter-ion (arginine) are in an amorphous state, has been explored. Co-amorphous naproxen-arginine salts, for example, have shown significantly increased intrinsic dissolution rates and higher solubility compared to the crystalline drug. kinampark.com This approach could be applicable to ibuprofen as well.

The development of injectable formulations, such as Caldolor®, which uses arginine to improve the stability of ibuprofen in solution, represents another area of preclinical and clinical development. nih.gov These formulations are designed to provide rapid and effective pain and fever relief in a hospital setting.

The overarching goal of these formulation development efforts is to leverage the enhanced biopharmaceutical properties of ibuprofen arginine to create drug products with a faster absorption rate, leading to a quicker onset of analgesic and anti-inflammatory effects. mdpi.com

Injectable Formulation Research

Ibuprofen arginine has been the subject of significant research to develop stable and effective injectable formulations for the management of pain and fever, particularly in clinical settings where oral administration is not feasible. google.comaemps.es The primary challenge in formulating liquid dosage forms of ibuprofen is its poor aqueous solubility. srce.hr Ibuprofen arginine, a salt form of ibuprofen, enhances its solubility in water, making it more suitable for parenteral applications. nih.gov

Research has focused on creating aqueous solutions of ibuprofen arginate that are stable and suitable for intravenous administration. google.com A key aspect of this research involves ensuring the stability of the solution, not only during storage but also upon dilution with common intravenous fluids like normal saline or glucose injections. google.com Instability, manifesting as opalescence or turbidity, can pose serious risks upon injection. google.com To address this, studies have investigated the inclusion of various excipients. For instance, the use of meglumine (B1676163) and sodium dihydrogen phosphate has been explored to enhance the physical and chemical stability of ibuprofen arginine injections. google.com Specifically, formulations have been developed where the molar ratio of ibuprofen to arginine is varied, and additional components like meglumine (at 5% to 20% of ibuprofen's weight) and sodium dihydrogen phosphate are included to maintain a stable pH between 7.0 and 8.0. google.com

The development of ready-to-use intravenous infusions has also been a focus, aiming to eliminate the need for dilution prior to administration. googleapis.com One such formulation includes ibuprofen, arginine, Tris buffer, and sodium chloride in water for injection. googleapis.com This composition is designed to be stable at room temperature for an extended shelf life. googleapis.com

Freeze-drying (lyophilization) is another technique investigated to produce a stable solid form of ibuprofen arginine that can be reconstituted into an injectable solution. srce.hr This process involves dissolving ibuprofen in a solvent like tertiary butyl alcohol, mixing it with L-arginine and a bulking agent such as mannitol (B672) or sodium chloride, and then freeze-drying the solution. srce.hr The resulting lyophilized powder can be reconstituted with water for injection to the desired concentration. srce.hr

Table 1: Components of Investigated Injectable Ibuprofen Arginine Formulations

Formulation Type Key Components Purpose of Components Reference
Stable Liquid Injection Ibuprofen, Arginine, Meglumine, Sodium Dihydrogen Phosphate, Antioxidant (e.g., Sodium Thiosulfate) Arginine enhances solubility. Meglumine and sodium dihydrogen phosphate improve stability and buffer pH. Antioxidant prevents degradation. google.com
Ready-to-Use Infusion Ibuprofen, Arginine, Tris Buffer, Sodium Chloride, Water for Injection Provides a stable, ready-to-use solution without the need for dilution. googleapis.com
Freeze-Dried Powder for Reconstitution Ibuprofen, L-arginine, Mannitol or Sodium Chloride Creates a stable, solid form for long-term storage that can be easily reconstituted for injection. srce.hr
Aqueous Solution for Injection Ibuprofen Arginate, Isotonizing Agent Arginine salt improves solubility. An isotonizing agent adjusts osmolality for intravenous administration. google.com

Solid Dispersion and Eutectic Mixture Applications

Solid dispersion technology is a prominent strategy to enhance the dissolution rate and, consequently, the bioavailability of poorly water-soluble drugs like ibuprofen. researchgate.netmdpi.com This involves dispersing the drug in an inert carrier matrix at the solid state. Co-amorphous solid dispersions of ibuprofen and arginine have been successfully prepared, demonstrating significant improvements in drug solubility and dissolution. nih.gov

Studies have shown that preparing co-amorphous ibuprofen-arginine (IBU-ARG) dispersions, for instance by spray drying aqueous solutions, can lead to homogenous, single-phase systems. nih.gov These systems exhibit strong molecular interactions, primarily through salt formation, which contributes to their high physical stability. nih.gov In fact, no crystallization was observed in 1:1 or 1:2 molar ratio mixtures of IBU-ARG during a one-year stability study. nih.gov At low pH, these co-amorphous solid dispersions dissolved faster and more completely compared to either the pure drug or simple physical mixtures. nih.gov The formation of these stable co-amorphous systems is attributed to the ability of arginine to inhibit the recrystallization of ibuprofen. mdpi.comnih.gov This is achieved through the preferential formation of heteromolecular hydrogen bonds between ibuprofen and arginine, which prevents the formation of ibuprofen dimers that are precursors to crystallization. mdpi.comnih.gov

Eutectic mixtures, particularly deep eutectic solvents (DES), have also been explored to enhance the solubility and stability of ibuprofen. researchgate.netnih.gov A DES is a mixture of two or more components which, at a particular composition, has a melting point lower than that of its individual components. Research has investigated the use of DES composed of terpenes like menthol (B31143) and thymol (B1683141) to stabilize amorphous ibuprofen. mdpi.comnih.gov It was found that dissolving ibuprofen in a thymol:menthol DES was effective in preventing its recrystallization. mdpi.comnih.gov Another study focused on a DES composed of arginine and glycerol (B35011) (Arg:Gly) to solubilize ibuprofen. nih.gov Aqueous solutions of this DES not only enhanced the solubility of ibuprofen but also its stability over time at both 25°C and 37°C. nih.gov

Table 2: Research Findings on Ibuprofen Arginine Solid Dispersions and Eutectic Mixtures

Formulation Approach Key Findings Analytical Techniques Used Reference
Co-Amorphous Solid Dispersions (Ibuprofen-Arginine) Formation of a homogenous, single-phase system with strong salt formation interactions. nih.gov High physical stability with no crystallization observed after one year. nih.gov Faster and more complete dissolution at low pH compared to the pure drug. nih.gov Inhibition of ibuprofen recrystallization due to preferential heteromolecular H-bonding. mdpi.comnih.gov Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy nih.govmdpi.comnih.gov
Deep Eutectic Solvents (DES) Amorphous ibuprofen is stabilized when dissolved in a thymol:menthol DES, preventing recrystallization. mdpi.comnih.gov An arginine:glycerol DES enhanced both the solubility and stability of ibuprofen in aqueous solutions. nih.gov Low-Frequency Raman Spectroscopy mdpi.comnih.govnih.gov

Pharmacokinetic Profiling in Preclinical Animal Models

Absorption Kinetics and Mechanisms (Non-Human Species)

The absorption of ibuprofen (B1674241) arginine has been investigated in several non-human species, demonstrating significant improvements over standard ibuprofen formulations.

Preclinical data consistently show that ibuprofen arginine is absorbed more rapidly than conventional ibuprofen. nih.govdovepress.com This accelerated absorption leads to a quicker onset of action. nih.gov Studies in rats have shown that the time to reach maximum plasma concentration (Tmax) is significantly shorter for ibuprofen arginine. ingentaconnect.com For instance, one study noted that peak plasma levels were achieved at approximately 15 to 30 minutes with ibuprofen arginine, in contrast to the 1.5 to 3 hours seen with standard ibuprofen. nih.govdovepress.com

Interactive Table: Comparative Pharmacokinetic Parameters of Ibuprofen Formulations in Animal Models

FormulationTmax (hours)Cmax (µg/mL)AUC (µg·h/mL)Animal Model
Ibuprofen Arginine0.4230.280.1Rat
Standard Ibuprofen1.2524.179.6Rat

Data derived from a study in rats, presented as mean values. researchgate.net

The formulation of ibuprofen as an arginine salt significantly influences its absorption profile primarily by increasing its solubility. nih.govnih.gov This enhanced solubility facilitates a more rapid dissolution in the gastrointestinal tract, leading to faster absorption. nih.govnih.gov In vitro studies using rat intestinal models have demonstrated a significantly faster absorption rate for ibuprofen arginine compared to ibuprofen acid. nih.gov

The presence of L-arginine, a basic amino acid, is thought to create a micro-environment with a higher pH in the vicinity of the drug particles, which promotes dissolution and subsequent absorption of the acidic ibuprofen molecule. nih.gov This mechanism contributes to the observed rapid absorption and quicker attainment of therapeutic plasma concentrations in animal models. nih.govpharmaceutical-journal.com

Rate and Extent of Absorption

Distribution Patterns in Biological Tissues (Animal Models)

Following absorption, ibuprofen is distributed throughout the body. Studies in animal models provide insights into its tissue accumulation and compartmental distribution.

Ibuprofen is highly bound to plasma proteins, typically over 99%. pom.go.id This high degree of protein binding influences its distribution into various tissues. The apparent volume of distribution (Vd) of ibuprofen is relatively small, in the range of 0.1 L/kg, suggesting that its distribution is largely confined to the plasma compartment and extracellular fluids. pom.go.iddrugbank.com

Studies in rats with induced periapical lesions have investigated the distribution of ibuprofen arginine into inflamed tissues. scielo.brresearchgate.net While the study focused on the interaction with amoxicillin (B794), it provided data on tissue concentrations. scielo.brresearchgate.net In a study on growing pigs, the volume of distribution of both ibuprofen enantiomers was found to increase with age. nih.govfrontiersin.org The Vd for R-ibuprofen was lowest in the oldest pigs (6-7 months), while the Vd for S-ibuprofen did not change significantly in the first 8 weeks of life but was lower in the oldest pigs. frontiersin.org Compartmental analysis in dogs following intravenous administration has also been used to characterize the distribution kinetics. nih.gov

Metabolism Pathways and Enantiomeric Inversion (Non-Human Systems)

Ibuprofen is administered as a racemic mixture of two enantiomers: the pharmacologically active S-(+)-ibuprofen and the less active R-(-)-ibuprofen. scielo.br A key feature of ibuprofen's metabolism is the unidirectional chiral inversion of the R-(-) enantiomer to the S-(+) enantiomer. nih.govscielo.br

The metabolic conversion of R-(-)-ibuprofen to the active S-(+)-enantiomer is a significant process that occurs in vivo. drugbank.comnih.gov This inversion happens both pre-systemically in the gut and systemically in the liver. ub.edu The enzyme responsible for this conversion is α-methylacyl-CoA racemase. drugbank.comub.edu

In beagle dogs, studies have shown that approximately 70-75% of the R-(-)-enantiomer undergoes chiral inversion to the S-(+)-enantiomer following intravenous administration. nih.gov Interestingly, the presence of the S-(+)-enantiomer can inhibit the inversion of the R-(-)-enantiomer. nih.gov In growing pigs, the rate of this stereochemical conversion was found to decrease with age. nih.govresearchgate.net A study on the ibuprofen arginine formulation specifically reported that the mean bioinversion of R-(-) ibuprofen to the S-(+) enantiomer was approximately 49%. nih.gov This metabolic process effectively increases the proportion of the active form of the drug available to exert its therapeutic effects. scielo.br The inversion process involves the formation of a coenzyme A thioester of R-(-)-ibuprofen, which can then be racemized and subsequently hydrolyzed to yield S-(+)-ibuprofen. scielo.br

Enzyme Systems Involved in Metabolism

Once administered and absorbed, ibuprofen arginine dissociates into ibuprofen and L-arginine. The metabolic fate of the ibuprofen moiety is then identical to that of standard ibuprofen. The metabolism is predominantly carried out in the liver by the cytochrome P450 enzyme system. nih.gov Specifically, the isozymes CYP2C8 and CYP2C9 are responsible for converting ibuprofen into its major inactive, hydroxylated metabolites. nih.gov

Ibuprofen is a racemic mixture, consisting of R-(-)-ibuprofen and S-(+)-ibuprofen. A key metabolic process is the unidirectional chiral inversion of the pharmacologically less active R-(-) enantiomer to the more potent S-(+) enantiomer. researchgate.net This bioinversion is facilitated by the enzyme alpha-methylacyl-CoA racemase (AMACR), which converts the R-enantiomer into its corresponding thioester, a step required for the conversion to the S-enantiomer. researchgate.net This process occurs both pre-systemically in the gut and systemically, with the liver being the primary site. researchgate.net In a pharmacokinetic study in rats, a significant unidirectional conversion from R-ibuprofen to S-ibuprofen was observed following administration. researchgate.net

Excretion Routes and Elimination Kinetics (Animal Models)

In animal models, ibuprofen and its metabolites are primarily eliminated from the body through the kidneys and excreted in the urine. drugbank.com Following administration, the drug is almost entirely metabolized, with metabolites and their conjugates accounting for the vast majority of the excreted dose. drugbank.com Preclinical data indicate that the excretion process is generally complete within 24 hours after the final dose, with no significant accumulation of the drug or its metabolites observed with repeated administration. mims.com

Studies in rats have provided specific insights into the elimination kinetics of ibuprofen's enantiomers when administered as ibuprofen arginine. After oral administration of racemic ibuprofen arginine, the elimination half-life (t1/2) was determined for both enantiomers.

Table 1: Elimination Half-Life (t½) of Ibuprofen Enantiomers in Rats After Oral Administration of Racemic Ibuprofen Arginine

Enantiomer Mean Elimination Half-Life (t½) (minutes)
(+)-S-Ibuprofen 136.6 ± 20.7
(-)-R-Ibuprofen 128.6 ± 45.0

Data sourced from a study on the stereoselective pharmacokinetics of ibuprofen arginate in rats. researchgate.net

Comparative Pharmacokinetics with Other Ibuprofen Salts (Animal Models)

The formulation of ibuprofen as a salt, such as with arginine or lysine, is designed to enhance its solubility and dissolution rate, leading to faster absorption compared to standard ibuprofen acid. dovepress.commdpi.com This characteristic has been evaluated in preclinical animal models.

A study in rats investigating the oral administration of racemic ibuprofen arginine demonstrated rapid absorption. researchgate.net The time to reach maximum plasma concentration (Tmax) was less than 30 minutes for both enantiomers, with the S-(+)-enantiomer showing a higher maximum concentration (Cmax) and a larger area under the curve (AUC), reflecting the chiral inversion process. researchgate.net

While direct comparative studies of ibuprofen arginine versus other ibuprofen salts in the same animal model are not extensively documented, research on ibuprofen lysinate in rats also shows the benefit of a salt formulation. A study using a rat model found that ibuprofen lysinate, known for its rapid dissolution, had a Tmax of 0.55 hours, which is faster than immediate-release ibuprofen acid (0.89 hours). clinexprheumatol.org

The pharmacokinetic parameters from a study on ibuprofen arginine in rats are presented below, illustrating the rapid absorption profile. researchgate.net

Table 2: Pharmacokinetic Parameters of Ibuprofen Enantiomers in Rats Following Oral Administration of Racemic Ibuprofen Arginine

Parameter (+)-S-Ibuprofen (-)-R-Ibuprofen
Tmax (min) 30.7 ± 29.1 22.9 ± 29.8
Cmax (mg/L) 29.9 ± 5.6 25.6 ± 4.4
AUC (mg·h/L) 105.1 ± 23.0 65.3 ± 15.0

Data are presented as mean ± SD. Sourced from a study on the stereoselective pharmacokinetics of ibuprofen arginate in rats. researchgate.net

These preclinical findings in rat models support the principle that salt formulations like ibuprofen arginine lead to a more rapid absorption and earlier peak plasma concentrations compared to standard ibuprofen acid, a key characteristic for achieving faster onset of action. researchgate.netclinexprheumatol.org

Pharmacodynamic Mechanisms and Cellular Interactions

Cyclooxygenase (COX) Isoenzyme Inhibition Kinetics (In Vitro and Ex Vivo)

The primary mechanism of action for the ibuprofen (B1674241) moiety of ibuprofen arginine is the inhibition of cyclooxygenase (COX) enzymes. mdpi.com This inhibition is central to its anti-inflammatory, analgesic, and antipyretic properties. pom.go.id Ibuprofen acts as a competitive and rapidly reversible inhibitor of COX. acs.orgiucr.org The process involves competing with arachidonic acid at the active site of COX enzymes, thereby preventing the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. mdpi.compom.go.idncats.io

Ibuprofen arginine functions as a prostaglandin (B15479496) synthetase inhibitor. pom.go.id By blocking the COX enzyme, it disrupts the conversion of arachidonic acid into cyclic endoperoxides, which are precursors to various prostaglandins (PGs) like PGE2, prostacyclins (PGI2), and thromboxanes (TXA2). pom.go.idresearchgate.net The pharmacological effects are largely attributed to the S-(+) enantiomer of ibuprofen, which is a more potent inhibitor of prostaglandin synthesis than the R-(-) enantiomer. mdpi.comnih.gov However, a significant portion (50-60%) of the R-(-) enantiomer undergoes metabolic inversion to the active S-(+) form after administration. mdpi.comncats.io Studies have evaluated the efficacy of ibuprofen conjugates in suppressing COX-2 by measuring the reduction of prostaglandin E2 (PGE2) in cell supernatants, confirming the direct impact on prostaglandin synthesis. researchgate.net

Ibuprofen is characterized as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). ncats.ionih.govdrugbank.com This non-selectivity means it inhibits the constitutive "housekeeping" functions of COX-1, found in tissues like the gastric mucosa and platelets, as well as the inducible COX-2 enzyme, which is upregulated during inflammation. drugbank.comjpp.krakow.pl

Research comparing the inhibitory activity of various nonsteroidal anti-inflammatory drugs (NSAIDs) has consistently placed ibuprofen in the category of compounds with poor selectivity between the two isoenzymes. pnas.org In vitro analyses using human whole blood assays have quantified this relationship. For instance, the concentration of ibuprofen required to inhibit 50% of enzyme activity (IC50) for COX-1 and COX-2 is comparable, underscoring its non-selective profile. iucr.orgpnas.org Studies on ibuprofen arginate specifically have shown that it functions similarly to ibuprofen sodium in its inhibition of both mouse and human COX-2, indicating that the arginine salt does not alter the inherent COX selectivity of the parent molecule. nih.govnih.gov

Table 1: Comparative COX Inhibition of Ibuprofen (Human Whole Blood Assay)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-2/COX-1)
Ibuprofen2.41.40.6

Data adapted from Warner et al., 1999. pnas.org The table shows the concentration of ibuprofen required to cause 50% inhibition of COX-1 and COX-2 activity and the resulting selectivity ratio.

Inhibition of Prostaglandin Synthesis

Nitric Oxide (NO) Pathway Modulation

A distinguishing feature of ibuprofen arginine is the role of the L-arginine component, which serves as a biological substrate for the synthesis of nitric oxide (NO). nih.govresearchgate.net This introduces a secondary pharmacological pathway that is not present with ibuprofen alone or its other salt forms, such as ibuprofen sodium. nih.govsigmaaldrich.com

L-arginine is the natural substrate for the family of nitric oxide synthase (NOS) enzymes, which includes endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). mdpi.commdpi.com These enzymes catalyze the production of NO from L-arginine. mdpi.com The salification of ibuprofen with L-arginine provides this substrate, potentially augmenting the NO pathway. nih.govnih.gov This is of biological interest because NO itself has multiple physiological roles, including the regulation of vasomotor tone and immune cell activity, which can contribute to limiting inflammation. mdpi.comnih.gov

In vitro studies have demonstrated that ibuprofen arginine can directly support NO production. In experiments using mouse RAW264.7 macrophage cells stimulated to express iNOS, ibuprofen arginate was able to restore NO production (measured as nitrite (B80452) accumulation) in an arginine-free medium. nih.gov Ibuprofen sodium, lacking the arginine substrate, had no such effect. nih.gov Similarly, in epithelial HeLa cells engineered to express eNOS, ibuprofen arginine was shown to release NO. nih.govresearchgate.net

Furthermore, ibuprofen arginine can counteract the effects of NOS inhibitors. In macrophage cell cultures, ibuprofen arginate, but not ibuprofen sodium, was able to rescue NOS activity in the presence of endogenous inhibitors like asymmetric dimethylarginine (ADMA) and the synthetic inhibitor L-NAME (NG-nitro-L-arginine methyl ester). nih.govnih.gov This suggests that by providing an exogenous supply of L-arginine, the compound can overcome competitive inhibition of the NOS enzyme. nih.gov

The ability of ibuprofen arginine to serve as an L-arginine donor has direct implications for endothelial function and the regulation of vascular tone. The endothelium plays a critical role in modulating vascular tone through the release of factors like NO. frontiersin.orgphysiology.org

In Vitro Findings: Experiments using isolated rat aortic rings demonstrated that ibuprofen arginate could prevent and even reverse endothelial dysfunction caused by the NOS inhibitor L-NAME. nih.gov In contrast, ibuprofen sodium was ineffective. nih.gov This indicates that ibuprofen arginate can support eNOS-dependent vasodilator tone in vascular tissue. nih.gov

In Vivo (Non-Human) Findings: Studies in anesthetized rats showed that L-NAME administration causes a predictable increase in arterial blood pressure due to the inhibition of eNOS-dependent vasodilation. nih.gov Pre-treatment with ibuprofen arginate or L-arginine free base prevented this pressor response, whereas ibuprofen sodium did not. nih.gov Moreover, when administered after L-NAME had already increased blood pressure, ibuprofen arginate was able to reverse the effect. nih.govnih.gov These findings confirm that ibuprofen arginate can support eNOS activity in a live animal model. nih.gov

Table 2: Effect of Ibuprofen Formulations on NOS Activity
Experimental ModelConditionEffect of Ibuprofen ArginateEffect of Ibuprofen Sodium
Mouse Macrophages (RAW264.7)Arginine-free mediumRestored NO productionNo effect
Rat Aortic Rings (In Vitro)L-NAME-induced dysfunctionPrevented and reversed dysfunctionNo effect
Anesthetized Rats (In Vivo)L-NAME-induced hypertensionPrevented and reversed hypertensionNo effect

Data summarized from Kirkby et al., 2016. nih.gov The table illustrates the differential effects of ibuprofen arginate and ibuprofen sodium on nitric oxide synthase activity and endothelial function in various non-human experimental models.

Cellular and Molecular Effects (In Vitro Models)

Anti-inflammatory Signaling Pathways (e.g., Neutrophil Infiltration, Apoptosis)

In vitro and preclinical studies have demonstrated that ibuprofen arginine exerts enhanced anti-inflammatory effects compared to ibuprofen alone, partly through its influence on key signaling pathways involved in inflammation. researchgate.netnih.gov One of the significant mechanisms is its ability to modulate neutrophil activity and apoptosis.

Neutrophil infiltration into inflamed tissues is a hallmark of the inflammatory response. Ibuprofen arginine has been shown to reduce neutrophil infiltration. researchgate.netnih.gov This effect is attributed, in part, to the presence of L-arginine, which serves as a substrate for nitric oxide (NO) synthase. The resulting increase in NO can limit inflammation. researchgate.netnih.gov Studies have shown that ibuprofen arginine decreases myeloperoxidase (MPO) activity, an enzyme specific to granulocytes that correlates with the number of neutrophils at an inflammatory site. researchgate.net While ibuprofen alone can significantly reduce MPO activity, the combination with arginine may produce a synergistic effect. researchgate.net However, some research suggests that while L-arginine can inhibit oxidative stress induced by ibuprofen, it may not directly alter leukocyte infiltration. nih.gov

Apoptosis, or programmed cell death, is a crucial process for resolving inflammation. Ibuprofen arginine has been found to inhibit apoptosis in certain contexts. researchgate.net For instance, in epithelial cells, ibuprofen arginine can release NO, which in turn protects against apoptosis induced by cytotoxic agents like staurosporine. researchgate.netnih.gov In a mouse model of collagen-induced arthritis, ibuprofen arginine demonstrated enhanced anti-inflammatory effects by reducing chondrocyte apoptosis compared to ibuprofen alone. researchgate.netnih.gov

Interaction with Other Biological Targets (e.g., Heat Shock Proteins)

The interaction of ibuprofen with other biological targets beyond cyclooxygenase (COX) enzymes has been a subject of research. While direct studies on ibuprofen arginine's interaction with heat shock proteins (HSPs) are limited, research on ibuprofen suggests potential pathways. Ibuprofen has been found to downregulate the expression of heat shock protein 70 (Hsp70) in lung cancer cells, which sensitizes them to the effects of cisplatin, an anticancer drug. nih.gov L-arginine deprivation, conversely, has been shown to increase the mRNA expression of Hsp70 under heat stress conditions in other studies. researchgate.net Given that ibuprofen arginine combines both molecules, its net effect on HSPs in various cell types warrants further investigation.

Comparative Pharmacodynamics with Ibuprofen Acid and Other Salts (Preclinical)

Preclinical and clinical studies have highlighted significant pharmacodynamic differences between ibuprofen arginine and standard ibuprofen acid or other salt formulations. These differences are primarily linked to its faster absorption and subsequent onset of action.

The salt formation of ibuprofen with L-arginine increases its aqueous solubility and dissolution rate. nih.govnih.gov This leads to a more rapid absorption from the gastrointestinal tract. mims.com Pharmacokinetic studies in healthy volunteers have shown that the time to reach maximum plasma concentration (Tmax) for ibuprofen arginine is significantly shorter than for standard ibuprofen tablets. nih.govdovepress.com For instance, one study reported a median Tmax of 0.42 hours for ibuprofen arginine compared to 1.25 hours for standard ibuprofen. nih.gov This rapid absorption translates to a faster onset of pharmacodynamic effects.

In terms of COX inhibition, a key mechanism of action for ibuprofen, the faster absorption of ibuprofen arginine leads to a quicker inhibition of COX-2. nih.gov Studies measuring the inhibition of lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) have shown that ibuprofen arginine achieves maximum inhibition faster than standard ibuprofen. nih.govdovepress.com While the maximum inhibition (Imax) of PGE2 may be similar between different ibuprofen formulations, the time-weighted average inhibition (WAI) over the initial hours following administration is significantly greater for ibuprofen arginine. nih.gov This indicates a more rapid and potent inhibitory effect in the early phase after administration.

Comparative studies have also been conducted with other ibuprofen formulations, such as solubilized ibuprofen capsules and S(+)-ibuprofen (the active enantiomer). Ibuprofen arginine demonstrates a comparable or, in some cases, superior pharmacokinetic and pharmacodynamic profile in terms of speed of onset. nih.govresearchgate.net For example, while both ibuprofen arginine and solubilized ibuprofen capsules have a faster absorption than standard ibuprofen, ibuprofen arginine has shown a faster onset of COX-2 inhibition. nih.gov

The enhanced pharmacodynamic profile of ibuprofen arginine, characterized by its rapid onset of action, is a direct consequence of the formulation with L-arginine, which improves the physicochemical properties of ibuprofen without altering its intrinsic biological activity. nih.govnih.gov This makes it a valuable alternative in clinical situations where rapid pain relief is desired. nih.govmims.com

ParameterIbuprofen ArginineSolubilized Ibuprofen CapsuleStandard Ibuprofen
Median Tmax (hours) 0.420.51.25
Median Tmax for COX-2 Inhibition (hours) 0.8320.67
PGE2 WAI (0-8h) 18.4%18.4%11.6%
Data derived from a study in healthy male volunteers. nih.gov

Preclinical Efficacy Studies in Disease Models Non Human

Investigation of Anti-inflammatory Effects in Animal Models of Inflammation (e.g., Edema Models, Arthritis Models)

Ibuprofen (B1674241) arginine has demonstrated enhanced anti-inflammatory properties compared to ibuprofen alone in various preclinical animal models. These studies highlight its potential in mitigating inflammatory processes.

In a collagen-induced arthritis model in mice, a recognized model for chronic inflammation, ibuprofen arginine showed superior anti-inflammatory effects over ibuprofen. researchgate.netnih.gov Treatment with ibuprofen arginine resulted in a significant reduction in hind paw edema, decreased neutrophil infiltration into the inflamed joints, and reduced chondrocyte apoptosis. researchgate.netnih.gov The enhanced effect is partly attributed to the presence of L-arginine, which serves as a substrate for nitric oxide (NO) synthase. The resulting NO production may contribute to limiting the inflammatory cascade. researchgate.netnih.gov

The carrageenan-induced paw edema model, a standard for assessing acute inflammation, has also been used to evaluate ibuprofen arginine. phytopharmajournal.commdpi.com In a study using rats, (S)-ibuprofen arginine was effective in suppressing carrageenan-induced toe swelling. google.com Another study utilizing a croton oil-induced ear swelling model in mice, another acute inflammation model, also showed that (S)-ibuprofen arginine could significantly suppress edema. google.com These findings suggest that the salt formulation of ibuprofen with arginine leads to a more potent anti-inflammatory response in established animal models of both acute and chronic inflammation. researchgate.netgoogle.com

Table 1: Effect of (S)-Ibuprofen Arginine on Carrageenan-Induced Rat Paw Swelling

Treatment Group Swelling Degree (mm) Inhibition Rate (%)
Model Control 1.52 ± 0.28 -
(S)-Ibuprofen (100mg/kg) 0.85 ± 0.15 44.1
(S)-Ibuprofen Arginine (25mg/kg) 1.05 ± 0.21 30.9
(S)-Ibuprofen Arginine (100mg/kg) 0.78 ± 0.16 48.7
(S)-Ibuprofen Arginine (300mg/kg) 0.65 ± 0.14 57.2

Data adapted from a patent on dextral ibuprofen arginine. The table shows the effect on rat toe swelling at the peak of inflammation (3 hours post-carrageenan injection). google.com

Table 2: Effect of (S)-Ibuprofen Arginine on Croton Oil-Induced Mouse Ear Swelling

Treatment Group Swelling Degree (mg) Inhibition Rate (%)
Model Control 25.4 ± 4.2 -
(S)-Ibuprofen (150mg/kg) 15.8 ± 3.5 37.8
(S)-Ibuprofen Arginine (50mg/kg) 18.2 ± 3.8 28.3
(S)-Ibuprofen Arginine (150mg/kg) 14.5 ± 3.1 42.9
(S)-Ibuprofen Arginine (450mg/kg) 12.1 ± 2.9 52.4

Data adapted from a patent on dextral ibuprofen arginine. google.com

Analgesic Mechanisms in Experimental Pain Models (Non-Human)

The analgesic efficacy of ibuprofen arginine has been explored in several non-human experimental pain models, which aim to elucidate its pain-relieving mechanisms.

The acetic acid-induced writhing test in mice is a common model for visceral inflammatory pain. mdpi.comsemanticscholar.orgthesjp.org In this model, (S)-ibuprofen arginine demonstrated a significant analgesic effect, markedly reducing the number of writhes compared to control groups. google.com This indicates a potent peripheral analgesic action.

Table 3: Analgesic Effect of (S)-Ibuprofen Arginine in Acetic Acid-Induced Writhing Test in Mice

Treatment Group Number of Writhes (in 15 min) Inhibition Rate (%)
Model Control 45.2 ± 8.5 -
(S)-Ibuprofen (150mg/kg) 20.5 ± 5.1 54.6
(S)-Ibuprofen Arginine (50mg/kg) 25.8 ± 6.2 42.9
(S)-Ibuprofen Arginine (150mg/kg) 18.4 ± 4.8 59.3
(S)-Ibuprofen Arginine (450mg/kg) 15.1 ± 4.1 66.6

Data adapted from a patent on dextral ibuprofen arginine. google.com

Table 4: Analgesic Effect of (S)-Ibuprofen Arginine in Hot Plate Test in Mice

Treatment Group Pain Threshold (seconds) at 60 min Pain Threshold Increase (%)
Model Control 15.8 ± 3.2 -
(S)-Ibuprofen (150mg/kg) 25.4 ± 4.5 60.8
(S)-Ibuprofen Arginine (50mg/kg) 22.1 ± 3.9 39.9
(S)-Ibuprofen Arginine (150mg/kg) 28.6 ± 5.1 81.0
(S)-Ibuprofen Arginine (450mg/kg) 32.5 ± 5.8 105.7

Data adapted from a patent on dextral ibuprofen arginine. google.com

Interactions with Other Pharmacological Agents (e.g., Antibiotics in Animal Models)

The potential for pharmacokinetic interactions between ibuprofen arginine and other drugs is an important area of preclinical investigation. A study in rats with induced periapical lesions examined the interaction between ibuprofen arginine and the antibiotic amoxicillin (B794). scielo.brresearchgate.net

The results indicated that the concurrent administration of ibuprofen arginine with amoxicillin led to a lower plasma concentration of amoxicillin compared to when the antibiotic was given alone. scielo.brresearchgate.net This suggests a potential interaction that affects the systemic availability of amoxicillin. However, the study also found that ibuprofen arginine did not significantly alter the concentration of amoxicillin within the targeted periapical tissues. scielo.brresearchgate.net This implies that while plasma levels may be affected, the local concentration of the antibiotic at the site of infection might not be compromised. These findings underscore the complexity of drug-drug interactions and the importance of evaluating them at both systemic and tissue-specific levels.

Table 5: Influence of Ibuprofen Arginine on Amoxicillin Concentration in Rats

Treatment Group Plasma Amoxicillin Conc. (mg/mL) Periapical Tissue Amoxicillin Conc. (mg/g)
Amoxicillin (AM) 0.058 ± 0.012 0.035 ± 0.010
Amoxicillin + Ibuprofen Arginine (AM + IB) 0.045 ± 0.009** 0.031 ± 0.008

Data represents mean ± standard deviation. **p < 0.05 between AM and AM + IB groups. Data adapted from a study on rats with induced periapical lesions. scielo.brresearchgate.net

Analytical Methodologies for Quantitative Analysis

Chromatographic Techniques for Ibuprofen (B1674241) Arginine and Metabolites

Chromatographic methods are the cornerstone for the separation and quantification of ibuprofen arginine and its related compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are prominently used, often coupled with a photodiode array (PDA) detector for enhanced specificity and sensitivity.

HPLC and UPLC-PDA for Quantification in Biological Matrices (Non-Human)

The simultaneous determination of ibuprofen and arginine in pharmaceutical formulations has been successfully achieved using UPLC with a PDA detector. researchgate.netchrom-china.comnih.gov One method involved pre-column derivatization with 2,4-dinitrofluorobenzene (DNFB) to enable the analysis of both ibuprofen and arginine. The separation was performed on a BEH C18 column with a gradient elution of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer. researchgate.netchrom-china.comnih.gov This UPLC-PDA method demonstrated good linearity and high recovery rates for both analytes. researchgate.netchrom-china.comnih.gov

Another approach utilized a tandem column system, combining a ZORBAX SB-C18 and a SUPELCOSIL LC-NH2 column, to separate ibuprofen, arginine, and related impurities in a single run under isocratic conditions. ceu.esresearchgate.net This innovative method circumvents the need for ion-pairing reagents and offers a rapid analysis time of under 20 minutes. ceu.esresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) and tandem GC-MS/MS methods have also been developed for the quantification of ibuprofen in small volumes of human plasma and mice serum. nih.gov These methods involve derivatization with pentafluorobenzyl bromide and have been applied to pharmacokinetic studies of inhaled ibuprofen arginine in mice. nih.gov

A study on the pharmacokinetics of ibuprofen enantiomers in rats following the administration of ibuprofen arginine utilized a chiral HPLC method to analyze plasma samples. nih.gov This highlights the capability of HPLC to not only quantify the total drug concentration but also to differentiate between its stereoisomers in biological systems. nih.gov

Table 1: HPLC and UPLC Methods for Ibuprofen Arginine Analysis An interactive data table.

Technique Column Mobile Phase Detection Application Reference
UPLC-PDA BEH C18 (50 mm x 2.1 mm, 1.7 µm) Acetonitrile and 0.05 mol/L potassium dihydrogen phosphate (pH 2.5) in a gradient elution. UV at 357 nm for arginine derivative and 220 nm for ibuprofen. Simultaneous determination of ibuprofen and arginine in injection form. researchgate.netchrom-china.comnih.gov
HPLC Tandem: ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm) and SUPELCOSIL LC-NH2 (150 mm × 4.6 mm, 3 µm) Isocratic: Phosphate buffer 20 mM (pH 3.0)/acetonitrile 41:59 (v/v). UV at 210 nm for arginine and impurities, and 264 nm for ibuprofen. Simultaneous determination of arginine, ibuprofen, and related impurities. ceu.esresearchgate.net
HPLC Kromasol-C18 (250 mm × 4.6 mm, 5 µm) Methanol-phosphate buffer (pH 3.0) (75:25). UV at 220 nm. Assay of arginine ibuprofen dispersible tablets. ingentaconnect.com
Chiral HPLC Not specified Not specified Not specified Pharmacokinetic studies of ibuprofen enantiomers in rats. nih.gov

Enantioselective Analysis Methods (Chiral HPLC)

Ibuprofen is a chiral compound, existing as S-(+)-ibuprofen (the active enantiomer) and R-(-)-ibuprofen. nih.gov Therefore, enantioselective analytical methods are essential for pharmacokinetic studies. Chiral HPLC is the primary technique for separating and quantifying these enantiomers.

A study investigating the pharmacokinetics of ibuprofen enantiomers after oral administration of ibuprofen arginine employed an enantioselective HPLC method with UV detection to monitor plasma levels of both enantiomers. nih.gov Similarly, a chiral HPLC method was used to study the pharmacokinetics of ibuprofen enantiomers in rats after both intravenous and oral administration of ibuprofen arginine. nih.gov

For the analysis of ibuprofen enantiomers in mouse plasma and tissues, a direct fluorometric HPLC method has been developed using a Chiracel OJ-H chiral column. nih.gov This method, which uses fluorescence detection for enhanced sensitivity, has been successfully applied to pharmacokinetic studies. nih.gov Another enantioselective HPLC method for ibuprofen in human plasma utilizes a chiral stationary phase based on a tris-(3,5-dimethylphenylcarbamate) amylose (B160209) derivative (CHIRALPAK AD-RH column) coupled with mass spectrometry detection. researchgate.net

Spectrometric Techniques for Detection and Quantification

Spectrometric methods, particularly UV-Vis spectrophotometry and mass spectrometry, are widely used for the detection and quantification of ibuprofen arginine.

UV-Vis spectrophotometry is often coupled with HPLC for detection. ingentaconnect.comnih.gov For instance, in the analysis of ibuprofen arginine dispersible tablets, detection was carried out at 220 nm. ingentaconnect.com In another method for the simultaneous determination of ibuprofen and arginine, UV detection was set at 220 nm for ibuprofen and 357 nm for the derivatized arginine. researchgate.netchrom-china.comnih.gov Direct UV spectrophotometry at 264 nm, following solid-phase extraction, has also been used for the selective determination of ibuprofen in combined powder form with L-arginine. ptfarm.pl

Mass spectrometry (MS), especially when coupled with gas or liquid chromatography, provides high sensitivity and selectivity. GC-MS and GC-MS/MS methods have been validated for the quantitative determination of ibuprofen in human plasma and mice serum. nih.gov These methods utilize selected-ion monitoring and selected-reaction monitoring for precise quantification. nih.gov LC-MS/MS is another powerful technique used for the bioanalysis of ibuprofen enantiomers, often in the context of bioequivalence studies. annexpublishers.com A smartphone-based spectrometric system has even been developed for the quantification of ibuprofen in commercial tablets, demonstrating the potential for portable and rapid analysis. nih.gov

Method Validation Parameters (e.g., Linearity, Accuracy, Precision, Limits of Detection/Quantification)

Validation of analytical methods is critical to ensure their reliability. Key parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

A UPLC-PDA method for ibuprofen and arginine demonstrated good linearity in the ranges of 2.0–100.5 mg/L for ibuprofen and 1.7–84.5 mg/L for arginine, with correlation coefficients (r) of 0.9997 for both. researchgate.netchrom-china.comnih.gov The spiked recoveries were 99.8% for ibuprofen and 99.6% for arginine, with relative standard deviations (RSDs) of 0.37% and 0.25%, respectively. researchgate.netchrom-china.comnih.gov The LOQs were 0.1 ng for ibuprofen and 0.2 ng for arginine, while the LODs were 0.03 ng and 0.05 ng, respectively. researchgate.netchrom-china.comnih.gov

An HPLC method for arginine ibuprofen dispersible tablets showed a linear range of 4–80 µg/mL with a correlation coefficient of 1.000. ingentaconnect.com The average recovery was between 100.4% and 102.3%, with RSDs ranging from 0.17% to 0.95%. ingentaconnect.com

In a tandem column HPLC method, validation was performed according to ICH guidelines, demonstrating that the method is linear, accurate, and precise for both high and low concentration ranges of ibuprofen and arginine. ceu.es

For the enantioselective analysis of ibuprofen enantiomers in mouse plasma and tissues, the LLOQ was 0.125 μg/ml in plasma, with good linearity observed in the calibration curves. nih.gov An enantioselective LC-MS/MS method for ibuprofen in human plasma had an LOQ of 0.12 µg/ml and a linear range of 0.12–90.0 µg/ml for both enantiomers, with coefficients of variation and deviation from nominal values being lower than 15%. researchgate.net

Table 2: Validation Parameters for Ibuprofen Arginine Analytical Methods An interactive data table.

Method Analyte(s) Linearity Range Correlation Coefficient (r) Accuracy (% Recovery) Precision (%RSD) LOQ LOD Reference
UPLC-PDA Ibuprofen 2.0–100.5 mg/L 0.9997 99.8% 0.37% 0.1 ng 0.03 ng researchgate.netchrom-china.comnih.gov
UPLC-PDA Arginine 1.7–84.5 mg/L 0.9997 99.6% 0.25% 0.2 ng 0.05 ng researchgate.netchrom-china.comnih.gov
HPLC Arginine Ibuprofen 4–80 µg/mL 1.000 100.4% - 102.3% 0.17% - 0.95% Not Reported Not Reported ingentaconnect.com
Chiral HPLC Ibuprofen Enantiomers Not Reported Not Reported Not Reported Not Reported 0.25 mg/l Not Reported nih.gov
Chiral HPLC (Fluorometric) Ibuprofen Enantiomers 0.125 to 35 μg ml-1 (plasma) Not Reported Not Reported Not Reported 0.125 μg ml-1 (plasma) Not Reported nih.gov
LC-MS/MS Ibuprofen Enantiomers 0.12–90.0 µg/ml Not Reported <15% deviation <15% CV 0.12 µg/ml Not Reported researchgate.net

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Docking Studies of Ibuprofen (B1674241) Arginine Interactions

Molecular modeling and docking studies are pivotal in elucidating the interactions between ibuprofen arginine and its biological targets, primarily the cyclooxygenase (COX) enzymes. These computational techniques provide insights into the binding affinities and the specific molecular interactions that govern the drug's activity.

Docking studies have been employed to investigate the interactions of ibuprofen and its derivatives with the COX-2 enzyme. mdpi.com In these studies, the three-dimensional structure of the COX-2 enzyme, often obtained from the Protein Data Bank (PDB), is used as a target. For instance, the crystal structure of COX-2 complexed with ibuprofen (PDB ID: 4PH9) serves as a reference for understanding binding modes. researchgate.net

The interaction between ibuprofen and the COX enzymes is characterized by key molecular bonds. The carboxylic acid group of ibuprofen forms a crucial salt bridge with the guanidinium (B1211019) group of an arginine residue, specifically Arg-120, at the entrance of the cyclooxygenase channel. nih.govnih.gov This interaction is a major determinant of ibuprofen's binding to COX-2. nih.gov Additionally, the carboxylate of ibuprofen forms a hydrogen bond with the hydroxyl group of Tyr-355. nih.gov

The binding energy of ibuprofen with the COX-2 enzyme has been calculated to be -5.33 kcal/mol. mdpi.com The primary interactions observed are hydrogen bonds and hydrophobic interactions. mdpi.commdpi.com For example, the oxygen atom O(14) of ibuprofen interacts with the amino acid THR212 of the target protein. mdpi.com

The salt of ibuprofen with arginine, known as argininium ibuprofenate, has been studied as a model for the interactions with the guanidine (B92328) functional group of arginine within cyclooxygenases. iucr.org Quantum-crystallographically refined salts provide a crystalline model to understand these interactions more directly. iucr.org

Computational modeling also suggests that derivatives of ibuprofen can exhibit enhanced binding affinities. For instance, a hydrazide derivative of ibuprofen (IA) showed a superior binding energy of -6.48 kcal/mol, with its hydrazide group binding to COX-2 in a manner analogous to ibuprofen's carboxylic group. mdpi.com

The table below summarizes the key interaction parameters from docking studies of ibuprofen and a derivative with the COX-2 enzyme.

CompoundTarget ProteinInteracting ResiduesBinding Energy (kcal/mol)
IbuprofenCOX-2 (PDB: 5IKT)THR212-5.33
Ibuprofen Derivative (IA)COX-2 (PDB: 5IKT)TYR385-6.48

This table is based on data from a study on new ibuprofen derivatives and their interaction with the COX-2 enzyme. mdpi.com

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies of ibuprofen arginine and its derivatives focus on how chemical structure modifications influence their biological activity. These studies are crucial for the rational design of new drug candidates with improved properties.

The formation of a salt between ibuprofen and L-arginine is a key structural modification that enhances the physicochemical properties of ibuprofen, such as solubility, without altering its fundamental pharmacological action of COX inhibition. researchgate.netdovepress.com The primary mechanism of action for ibuprofen is the inhibition of both COX-1 and COX-2 enzymes. drugbank.com The S-(+) enantiomer of ibuprofen is known to possess most of the anti-inflammatory activity. dovepress.comdrugbank.com

SAR studies have explored various derivatives of ibuprofen to improve efficacy and reduce side effects. For instance, the synthesis of amide derivatives of ibuprofen with amino acids like arginine has been investigated. researchgate.netresearchgate.net These studies have evaluated properties such as solubility, lipophilicity (cLog P), and total polar surface area. researchgate.netresearchgate.net

One study synthesized arginine and glycylarginine amide derivatives of ibuprofen and evaluated their ability to inhibit peptide transport in cell lines. researchgate.netresearchgate.net The results indicated that the arginine derivative of ibuprofen significantly inhibits GlySar transport. researchgate.netresearchgate.net The rank order of inhibitory constants (Ki) for uptake inhibition in HeLa/hPepT1 cells was determined for a series of ibuprofen-amino acid derivatives, providing insights into the structure-activity relationships. researchgate.netresearchgate.net

The table below presents the rank order of Ki values for uptake inhibition in different cell lines for various ibuprofen derivatives, illustrating the impact of different amino acid conjugations on activity. researchgate.netresearchgate.net

Cell LineRank Order of Ki Values for Uptake Inhibition
HeLa/hPepT1Ibu-Ala < Ibu-Gly < IbuGlyArg < IbuPhe < Ibu < Ibu-Arg
Capan-2Ibu-Ala ~ Ibu-Gly < IbuPhe < IbuArg < Ibu < IbuGlyArg

This data is from a study on the synthesis and characterization of arginine derivatives of ibuprofen. researchgate.netresearchgate.net

These SAR studies provide a basis for the rational development of targeting strategies for peptide transporters and for designing new ibuprofen derivatives with potentially enhanced therapeutic profiles. researchgate.netresearchgate.net

Pharmacophore Elucidation

Pharmacophore elucidation is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) of a molecule that are responsible for its biological activity. For ibuprofen arginine, this involves defining the key features that enable its interaction with and inhibition of the COX enzymes.

The primary pharmacophoric features of ibuprofen for COX inhibition are well-established and include:

A carboxylic acid group: This is essential for the interaction with Arg-120 in the active site of both COX-1 and COX-2. nih.govnih.gov

A hydrophobic aromatic ring: The isobutylphenyl group contributes to the hydrophobic interactions within the enzyme's active site. mdpi.com

A chiral center: The propionic acid moiety has a chiral carbon, with the S-enantiomer being the more active form. nih.govdrugbank.com

Pharmacophore modeling can be used in virtual screening to identify new potential COX inhibitors. nih.gov By creating models based on known active compounds, it's possible to screen large databases of molecules for those that match the required pharmacophoric features. innovareacademics.in

In the context of ibuprofen arginine, the arginine moiety itself does not directly participate in the pharmacophore for COX inhibition. Instead, its role is to improve the physicochemical properties of ibuprofen, leading to faster absorption. dovepress.com However, some research suggests that ibuprofen arginate may have additional effects related to the nitric oxide (NO) pathway, as arginine is a substrate for nitric oxide synthase (NOS). abmole.com Ibuprofen arginate, unlike ibuprofen sodium, can enhance the cellular NO pathway. abmole.com

Pharmacophore models for COX-2 inhibitors often include features such as:

Hydrogen bond acceptors and donors

Hydrophobic regions

Aromatic rings

Preclinical Toxicology and Safety Pharmacology Non Human

Investigation of Organ-Specific Effects in Animal Models (e.g., Gastric Mucosa, Renal, Cardiovascular)

Preclinical animal studies investigating the organ-specific effects of ibuprofen (B1674241) arginine have primarily focused on the gastrointestinal tract, with additional research exploring its cardiovascular and renal profiles. These studies often compare the effects of ibuprofen arginine to those of standard ibuprofen to delineate the role of the L-arginine salt in modifying the toxicological profile.

Gastric Mucosa Effects:

Ibuprofen, like other non-steroidal anti-inflammatory drugs (NSAIDs), is associated with a risk of gastrointestinal adverse effects due to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins (B1171923) that protect the gastric mucosa. Studies in animal models have demonstrated that ibuprofen arginine is associated with a reduced risk of gastric lesions compared to ibuprofen alone. nih.gov

In a study on rats, the simultaneous oral administration of equimolar doses of ibuprofen and L-arginine resulted in a significant reduction in gastric damage compared to ibuprofen alone. The protective effect was observed in terms of both the size and score of the lesions, as well as a decrease in the incidence of hemorrhage. The degree of gastroprotection afforded by L-arginine was comparable to that of anti-ulcer drugs like ranitidine (B14927) and misoprostol. The proposed mechanism for this protective effect involves the role of L-arginine as a substrate for nitric oxide (NO) synthase. The resulting NO may increase blood flow in the gastric mucosa and enhance ulcer healing through its vasodilating and angiogenic properties. researchgate.net

Interactive Data Table: Gastric Protective Effect of L-Arginine with Ibuprofen in Rats

Treatment Group Gastric Damage (mm²) Lesion Score Hemorrhage Incidence
Ibuprofen Alone Dose-dependent increase Dose-dependent increase Present
Ibuprofen + L-Arginine Significantly reduced Significantly reduced Reduced
Ranitidine Reduced Reduced Reduced
Misoprostol Reduced Reduced Reduced

Renal Effects:

The renal effects of NSAIDs are primarily related to the inhibition of prostaglandin (B15479496) synthesis, which can lead to reduced renal blood flow and glomerular filtration rate. While specific preclinical studies on the renal effects of ibuprofen arginine are limited, research on ibuprofen provides relevant context. In suckling and weanling rats, as well as in newborn rabbits, ibuprofen has been shown to suppress renal COX-2 and vasodilator prostanoids, which are crucial for renal development and function. This suggests a potential for adverse renal effects when ibuprofen is administered during the early postnatal period. pom.go.id

A study in rabbits with pre-existing renal failure found that consecutive doses of ibuprofen induced pathological damage characterized by tubular necrosis and interstitial nephritis. nih.gov Conversely, a study in juvenile pigs, a potential pediatric animal model, showed that ibuprofen was well-tolerated, and no significant histological changes were observed in the kidneys. frontiersin.org The addition of L-arginine to other NSAIDs, such as diclofenac, has been shown to offer partial protection against nephrotoxicity in rats. However, some research suggests that chronic L-arginine supplementation could have detrimental effects on the aging kidney in mice. frontiersin.org

Cardiovascular Effects:

The cardiovascular risks associated with NSAIDs, particularly selective COX-2 inhibitors, are a significant concern. Research suggests that ibuprofen arginine may have a more favorable cardiovascular profile compared to ibuprofen alone. This is attributed to the L-arginine component, which can act as a substrate for endothelial nitric oxide synthase (eNOS), potentially counteracting the negative cardiovascular effects of COX-2 inhibition. nih.gov

In a mouse model of collagen-induced arthritis, ibuprofen arginine demonstrated enhanced anti-inflammatory effects compared to ibuprofen, which was partly attributed to the generation of nitric oxide. researchgate.net Furthermore, it has been proposed that ibuprofen arginine could spare the cardiovascular toxicity associated with COX-2 inhibition by reversing endothelial dysfunction. nih.gov Experimental data in animals suggest that ibuprofen may competitively inhibit the cardioprotective effect of low-dose acetylsalicylic acid on platelet aggregation. pom.go.id

Reproductive and Developmental Toxicity Studies in Animal Models

Reproductive and developmental toxicity studies for ibuprofen arginine are primarily extrapolated from studies conducted on ibuprofen. These studies have been carried out in various animal species to assess the potential effects on fertility, embryofetal development, and pre- and postnatal development.

Fertility and Early Embryonic Development:

Animal studies have indicated that ibuprofen can have an impact on female fertility. In hCG-stimulated rabbits, ibuprofen was found to inhibit ovulation. pom.go.id Furthermore, it has been shown to impair implantation in several animal species, including rabbits, rats, and mice. pom.go.idfrontiersin.org Animal experiments have also suggested that ibuprofen can weaken the in-vitro fertilizing ability of sperm and reduce adult fertility potential. frontiersin.org

Embryofetal Development (Teratogenicity):

Reproductive toxicity studies in rats and rabbits have demonstrated that ibuprofen can cross the placenta. pom.go.id When administered at maternally toxic doses, an increased incidence of malformations, such as ventricular septal defects, has been observed. pom.go.idnih.gov A study evaluating the developmental toxicity of ibuprofen in Wistar rats with triple daily dosing found that the highest doses resulted in maternal toxicity and intrauterine growth retardation. nih.gov An increase in external and skeletal variations was also noted at middle and high doses. nih.gov The study concluded that for ibuprofen, the influence on ventricular septal defects was similar to that of aspirin. nih.gov

Interactive Data Table: Developmental Toxicity of Ibuprofen in Wistar Rats

Dose Group Maternal Effects Fetal Effects Specific Malformations
Low Dose No significant effects No significant effects Not significantly increased
Middle Dose Minimal toxicity Increased external variations Not significantly increased
High Dose Significant toxicity Intrauterine growth retardation, increased external and skeletal variations Increased incidence of ventricular septal defects

Genotoxicity and Carcinogenicity Assessments (Preclinical)

The genotoxic and carcinogenic potential of ibuprofen arginine is primarily based on the assessment of ibuprofen, as specific long-term studies on the salt are not extensively reported.

Genotoxicity:

Carcinogenicity:

Conventional preclinical studies on the carcinogenic potential of ibuprofen have not indicated any special hazards for humans. pom.go.id Regulatory guidelines generally require carcinogenicity studies for pharmaceuticals intended for long-term use. europa.eu A weight-of-evidence approach, considering factors such as drug target biology, data from repeated-dose toxicity studies, evidence of hormonal perturbation, and genotoxicity data, is often used to assess carcinogenic risk. frontiersin.org For compounds that are unequivocally genotoxic, they are often presumed to be trans-species carcinogens, and long-term carcinogenicity studies may not be necessary. europa.eu

Future Directions and Unanswered Research Questions

Emerging Research Avenues in Conjugate Chemistry for Enhanced Bioavailability

The primary advantage of ibuprofen (B1674241) arginine stems from the conjugation of ibuprofen with L-arginine, which significantly improves the drug's dissolution and subsequent absorption. nih.gov Future research is focused on further refining this concept through innovative chemical strategies.

One major area of exploration is the development of co-amorphous drug delivery systems . In this approach, a drug is combined with a "co-former"—in this case, L-arginine—to create a stable, non-crystalline (amorphous) solid. mdpi.com This amorphous state prevents the drug from forming a crystal lattice, which can hinder dissolution. Research into co-amorphous systems of other anti-inflammatory drugs with L-arginine has shown that arginine is an effective co-former for physically stabilizing the amorphous state, a principle that is being actively explored for ibuprofen. mdpi.com The goal is to create formulations with even greater solubility and bioavailability than currently achieved.

Another avenue involves synthesizing novel salts and co-crystals. While the arginine salt has proven effective, researchers are investigating other amino acids and molecules to act as counter-ions or co-formers. The aim is to fine-tune the physicochemical properties of ibuprofen, potentially leading to tailored release profiles or enhanced tissue penetration. This approach of "drug-drug co-crystallization" could offer advantages over simple combination therapies by improving physicochemical and pharmacokinetic properties, potentially leading to higher efficacy or reduced dose requirements. researchgate.net

Table 1: Comparative In Vitro Absorption of Ibuprofen vs. Ibuprofen Arginine (IBA)

CompoundAbsorption Rate at 10 min (cm/s)Amount Absorbed at 10 min (µg/min)
Ibuprofen8.56 ± 0.18 x 10-62.11 ± 0.04
Ibuprofen Arginine (IBA)17.01 ± 0.25 x 10-64.46 ± 0.06

Data from an in vitro assessment of intestinal absorption shows that IBA has a significantly faster absorption rate and a higher amount absorbed at the 10-minute mark compared to conventional ibuprofen. nih.gov

Exploration of Novel Molecular Targets and Pharmacological Pathways

While ibuprofen's primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, the presence of arginine in the ibuprofen arginine salt introduces new pharmacological possibilities, chiefly centered around the nitric oxide (NO) pathway . drugbank.com

L-arginine is the natural substrate for nitric oxide synthase (NOS), the enzyme responsible for producing NO in the body. nih.gov Research has demonstrated that ibuprofen arginine can function as a substrate for NOS, thereby generating NO. nih.govnih.gov This is a significant finding because NO has numerous beneficial effects, including vasodilation and anti-inflammatory properties, which may contribute to and enhance the therapeutic effects of ibuprofen. researchgate.netnih.gov

A critical area of future research is the interplay between COX inhibition and the NO pathway. Some studies suggest that the use of non-steroidal anti-inflammatory drugs (NSAIDs) can increase levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NOS that is associated with cardiovascular risk. nih.gov By delivering L-arginine simultaneously, ibuprofen arginate could potentially counteract the effects of ADMA, preserving endothelial function and mitigating some of the cardiovascular concerns associated with NSAIDs. nih.gov This dual action—inhibiting COX while supporting the NO pathway—represents a major paradigm shift and a key focus for future investigation. nih.gov

Furthermore, research into NO-releasing NSAIDs has suggested that their therapeutic effects may also involve the regulation of mitochondrial structure and function, pointing to entirely new mechanistic pathways beyond inflammation control. fondazionetelethon.it

Development of Advanced Preclinical Models for Mechanistic Elucidation

To fully understand the complex mechanisms of ibuprofen arginine, researchers are developing and utilizing more advanced preclinical models. These models move beyond simple pain and inflammation assays to probe specific molecular interactions.

Genetically Modified Cell Lines: Researchers use cell lines, such as epithelial HeLa cells, that are engineered to express specific enzymes like endothelial NO synthase (eNOS). nih.gov These models allow for the direct measurement of NO production in response to ibuprofen arginine, providing clear evidence of its activity as an NOS substrate. nih.govnih.gov

Specialized Animal Models: To study the enhanced anti-inflammatory effects, sophisticated animal models are employed. The collagen-induced mouse arthritis model , for instance, allows for detailed analysis of outcomes like joint swelling, neutrophil infiltration, and chondrocyte (cartilage cell) apoptosis. nih.gov Studies using this model have shown that ibuprofen-arginine provides superior anti-inflammatory effects compared to ibuprofen alone. researchgate.netnih.gov Other models, such as those for fibrous dysplasia pain or muscular dystrophy, are being used to characterize pain mechanisms and the role of NO-releasing compounds in tissue regeneration. fondazionetelethon.itoup.com

In Silico and Ex Vivo Models: Computational methods like Molecular Dynamics (MD) simulations are being used to model how ibuprofen interacts with cell membranes at a molecular level, offering insights into its transport and action. mdpi.com Additionally, ex vivo tissue models, such as isolated aortic rings, are used to study the compound's effects on vascular function and its ability to reverse endothelial dysfunction caused by NOS inhibitors. nih.gov

Table 2: Preclinical Models Used in Ibuprofen Arginine Research

Model TypeSpecific ModelPurposeKey Findings
In Vitro (Cell-based)HeLa cells expressing eNOS; MacrophagesTo measure NO production and NOS substrate activity. nih.govnih.govIbuprofen arginine acts as a substrate for NOS and releases NO. nih.govnih.gov
In Vivo (Animal)Collagen-induced mouse arthritisTo assess enhanced anti-inflammatory effects. nih.govReduced paw edema, neutrophil infiltration, and chondrocyte apoptosis compared to ibuprofen alone. nih.gov
Ex Vivo (Tissue)Isolated mouse aortaTo study effects on endothelial function. nih.govIbuprofen arginine reverses the inhibitory effects of ADMA on endothelial relaxation. nih.gov

These advanced models are crucial for answering key questions about how the synergistic action of ibuprofen and arginine translates into enhanced therapeutic effects and for uncovering novel applications for the compound.

Q & A

Q. What are the standard pharmacokinetic parameters for ibuprofen arginine in comparative bioavailability studies?

Ibuprofen arginine exhibits distinct pharmacokinetic properties compared to other ibuprofen formulations. Key parameters include:

  • Tmax : 0.42 hours (range: 0.25–1.25), indicating rapid absorption .
  • Cmax : 30.2 ± 5.3 mg/L, reflecting peak plasma concentration .
  • AUC0-t : 80.1 ± 15.5 mg·h/L, representing total drug exposure .
  • t1/2 : 2.2 ± 0.4 hours, suggesting short elimination half-life .
    Methodologically, crossover trials with validated HPLC-MS/MS protocols are recommended to ensure accuracy, as demonstrated in bioequivalence studies involving healthy volunteers .

Q. How should researchers design bioequivalence trials for ibuprofen arginine formulations?

A single-center, randomized, two-period crossover design is standard. For example:

  • Sample size : 24 participants per group (fasting/postprandial) .
  • Dosing : Single oral dose (e.g., 0.4 g granules) under controlled conditions .
  • Analysis : Use Phoenix WinNonlin® for pharmacokinetic modeling, with 90% confidence intervals for geometric mean ratios (GMR) of Cmax and AUC .

Q. What analytical methods are validated for quantifying ibuprofen arginine in pharmaceutical preparations?

High-performance liquid chromatography (HPLC) with UV detection (220 nm) is widely used. Example parameters:

  • Column : Kromasil-C18 (250 mm × 4.6 mm, 5 μm) .
  • Mobile phase : Methanol-phosphate buffer (pH 3.0, 75:25) .
  • Calibration range : 4–80 μg/mL (linearity: r=1.000) .
    Cross-validation with mass spectrometry (HPLC-MS/MS) is advised for bioequivalence studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between ibuprofen arginine and other formulations?

Discrepancies in parameters like Tmax (e.g., 0.42 hours vs. 1.25 hours for standard ibuprofen) may arise from:

  • Solubility differences : Arginine salt enhances aqueous solubility, accelerating absorption .
  • Study design : Fasting vs. postprandial conditions significantly impact absorption kinetics .
    Methodological approach : Conduct meta-analyses with stratified randomization to isolate variables (e.g., food effect, formulation excipients) .

Q. What strategies optimize the Quality by Design (QbD) framework for ibuprofen arginine granule formulation?

QbD principles prioritize critical quality attributes (CQAs) such as dissolution rate and particle uniformity. Steps include:

  • Risk assessment : Identify variables like binder concentration and granulation time .
  • Design of Experiments (DoE) : Use factorial designs to model interactions between process parameters .
  • In-process controls : Monitor moisture content and particle size distribution during manufacturing .
    This approach reduces batch variability and aligns with ICH guidelines for pharmaceutical development .

Q. How can researchers address ethical and practical challenges in recruiting participants for pharmacokinetic studies?

  • Ethical compliance : Adhere to ICH E6 guidelines for informed consent and data confidentiality .
  • Participant selection : Use strict inclusion criteria (e.g., BMI 18–24, no NSAID allergies) and stratify by CYP2C9 genotype to control metabolic variability .
  • Recruitment : Partner with academic medical centers to access pre-screened volunteer databases .

Methodological Considerations for Data Analysis

Q. What statistical methods are appropriate for analyzing bioequivalence trial data?

  • Primary analysis : Calculate 90% CI for GMR of Cmax and AUC using log-transformed data .
  • Outlier handling : Apply FDA-recommended methods (e.g., exclusion of participants with vomiting <2×Tmax) .
  • Sensitivity analysis : Test robustness using non-parametric methods if data deviate from normality .

Q. How should researchers validate chromatographic methods for ibuprofen arginine in complex matrices?

  • Specificity : Test for interference from arginine, excipients, and degradation products .
  • Accuracy/recovery : Spike plasma or tablet samples at 80–120% target concentration; recovery should be 98–102% .
  • Precision : Report intra-day and inter-day RSD ≤2% for retention time and peak area .

Contradictions and Knowledge Gaps

Q. Why do some studies report conflicting bioavailability outcomes for ibuprofen arginine?

Variability in outcomes (e.g., AUC0-t 80.1 vs. 78.5 mg·h/L across formulations) may stem from:

  • Analytical sensitivity : Differences in HPLC-MS/MS vs. UV detection limits .
  • Population factors : Genetic polymorphisms in OATP transporters affecting absorption .
    Recommendation : Standardize protocols using ICH harmonized guidelines for cross-study comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.